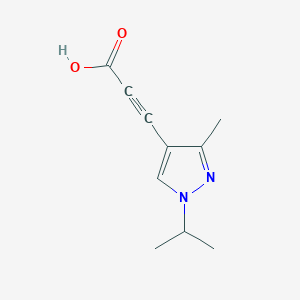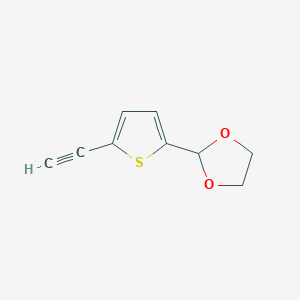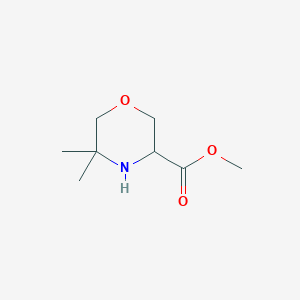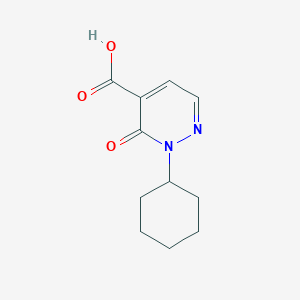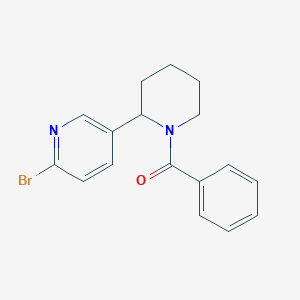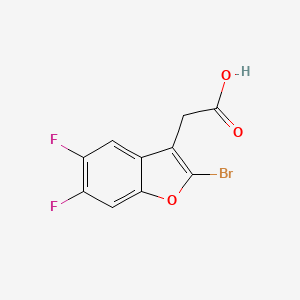
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Prop-2-yn-1-yl Group: The prop-2-yn-1-yl group can be introduced via a Sonogashira coupling reaction, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the o-Tolyl Group: The o-tolyl group can be introduced through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as hydrides or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, reduction may yield hydrides or alcohols, and substitution may yield various substituted derivatives.
Scientific Research Applications
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: The compound may be investigated for its potential therapeutic effects, including its ability to interact with specific biological targets.
Industry: The compound may be used in the development of new materials, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-3-(o-tolyl)-1H-pyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(Prop-2-yn-1-yl)-4-(p-tolyl)-1H-pyrazole: Similar structure but with a different position of the tolyl group.
1-(Prop-2-yn-1-yl)-4-(m-tolyl)-1H-pyrazole: Similar structure but with a different position of the tolyl group.
Uniqueness
1-(Prop-2-yn-1-yl)-4-(o-tolyl)-1H-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the prop-2-yn-1-yl group and the o-tolyl group in specific positions on the pyrazole ring can influence the compound’s reactivity, stability, and interactions with molecular targets.
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
4-(2-methylphenyl)-1-prop-2-ynylpyrazole |
InChI |
InChI=1S/C13H12N2/c1-3-8-15-10-12(9-14-15)13-7-5-4-6-11(13)2/h1,4-7,9-10H,8H2,2H3 |
InChI Key |
SHMZKPLHMOHGLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN(N=C2)CC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


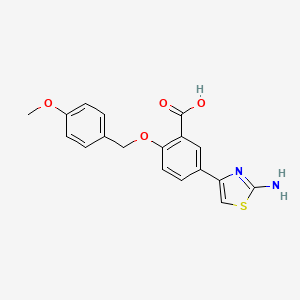

![2-Bromo-5-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11800071.png)
![7-(3-Fluorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11800075.png)

![2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methylbutanamide](/img/structure/B11800084.png)

